2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(3-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-propylpyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-5-7-16-12-20(28)25(21(23-16)26-15(3)10-14(2)24-26)13-19(27)22-17-8-6-9-18(11-17)29-4/h6,8-12H,5,7,13H2,1-4H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STDXVBCHTNTZAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(3-methoxyphenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 360.43 g/mol. The structure features a pyrazole ring, a pyrimidine moiety, and an acetamide functional group, which are critical for its biological interactions.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, compounds structurally similar to the one have shown efficacy against both Gram-positive and Gram-negative bacteria. A comparative analysis revealed that pyrazole derivatives can be as effective as established antibiotics such as linezolid and cefaclor .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of related pyrazole compounds have been evaluated against various cancer cell lines. In vitro studies demonstrated that certain derivatives exhibit potent cytotoxicity with half-maximal inhibitory concentration (IC50) values less than 10 µM against human leukemia cells (HL-60) and melanoma cells (WM-115). Notably, the selectivity index indicates significantly lower toxicity to normal cells, suggesting a favorable therapeutic window .
The mechanism by which these compounds exert their biological effects often involves the inhibition of specific enzymes or pathways critical for microbial growth or cancer cell proliferation. For example, some pyrazole derivatives inhibit the activity of topoisomerases or interfere with DNA replication processes in cancer cells .
Study 1: Antimicrobial Efficacy
A study focusing on the antimicrobial properties of pyrazole derivatives found that a closely related compound exhibited significant activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were determined to be comparable to standard antibiotics, indicating potential for development as new antimicrobial agents .
Study 2: Anticancer Activity
In another investigation, researchers synthesized a series of pyrazole-based compounds and tested them against various cancer cell lines. The results showed that one derivative had an IC50 value of 8 µM against breast cancer cells while maintaining a much higher IC50 (greater than 50 µM) against normal fibroblast cells. This suggests a targeted action towards malignant cells with reduced toxicity to healthy tissues .
Data Summary
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
- Pyrimidine Substituents : The 4-propyl group in the target compound may enhance hydrophobic interactions compared to the 5-ethyl/4-methyl substituents in the analog, which could sterically hinder binding .
- Phenyl Substituents : The 3-methoxy group in the target compound provides moderate electron-donating effects, contrasting with the electron-withdrawing trifluoromethyl group in the compound. This difference may alter binding affinity to targets like kinase ATP pockets .
Hydrogen-Bonding and Crystallographic Insights
The acetamide group in the target compound can act as both hydrogen-bond donor (N–H) and acceptor (C=O). In analogs like the compound, the trifluoromethyl group reduces hydrogen-bonding capacity but increases hydrophobic interactions. Graph set analysis () suggests that pyrimidine-derived compounds often form R₂²(8) motifs with proteins, stabilizing ligand-receptor complexes .
Q & A
Q. What are the optimal synthetic routes and characterization techniques for this compound?
The compound is synthesized via multi-step reactions, including coupling of pyrazole and pyrimidinone intermediates, followed by N-acetylation. Key steps require precise control of temperature (e.g., 60–80°C), solvent selection (e.g., DMF or ethanol), and reaction time (2–12 hours). Characterization employs:
- NMR spectroscopy (¹H/¹³C) for structural confirmation.
- Mass spectrometry (MS) for molecular weight validation.
- Infrared (IR) spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Q. How do reaction conditions influence the purity and yield of this compound?
Yield optimization relies on:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates for heterocyclic couplings.
- Catalyst use : Palladium catalysts improve cross-coupling efficiency in pyrimidine synthesis.
- Workup protocols : Gradient column chromatography (e.g., hexane/ethyl acetate) isolates the product from byproducts .
Q. What functional groups in this compound are most reactive, and how can they be modified?
Reactive sites include:
- Pyrazolyl N-H : Susceptible to alkylation or acylation.
- Pyrimidinone carbonyl : Participates in nucleophilic substitutions.
- Acetamide moiety : Can undergo hydrolysis to carboxylic acid under acidic/basic conditions. Modifications require protecting groups (e.g., Boc for amines) and selective reagents (e.g., NaBH₄ for ketone reduction) .
Q. What preliminary assays are used to evaluate its biological activity?
Initial screening includes:
- Enzyme inhibition assays (e.g., kinase or protease targets).
- Cytotoxicity tests (MTT assay on cancer cell lines).
- Receptor binding studies (radioligand displacement assays). Structural analogs with pyrazolyl-pyrimidine cores show anticancer and antimicrobial activities .
Advanced Research Questions
Q. How can low yields in the final acetylation step be resolved?
Low yields often stem from steric hindrance at the acetamide site. Strategies include:
- Microwave-assisted synthesis to enhance reaction kinetics.
- Ultrasound irradiation for improved mixing and reduced side reactions.
- Alternative acylating agents (e.g., acetyl chloride instead of acetic anhydride) .
Q. What crystallographic methods are suitable for determining its 3D structure?
Single-crystal X-ray diffraction using SHELX software (SHELXL for refinement) is ideal. Key parameters:
Q. How can structure-activity relationships (SAR) be explored for this compound?
SAR studies involve synthesizing analogs with:
- Substituent variations (e.g., replacing 3-methoxyphenyl with halogenated aryl groups).
- Core modifications (e.g., pyrimidinone to quinazolinone). Bioactivity data can be tabulated as:
| Analog Structure | Modification Site | IC₅₀ (µM) | Target |
|---|---|---|---|
| 4-propyl → 4-ethyl | Pyrimidinone | 12.3 | Kinase A |
| 3-methoxy → 3-Cl | Arylacetamide | 8.7 | Protease B |
Q. How should contradictory biochemical data (e.g., varying IC₅₀ values across studies) be addressed?
Discrepancies may arise from assay conditions (e.g., pH, co-solvents). Mitigation strategies:
- Standardized protocols : Use uniform buffer systems (e.g., pH 6.5 ammonium acetate).
- Dose-response validation : Repeat assays with ≥3 biological replicates.
- Off-target screening : Check selectivity via panels of related enzymes .
Q. What computational methods predict its interaction with biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to proteins. Steps include:
Q. What are the degradation pathways under physiological conditions?
Stability studies in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) identify:
- Hydrolysis : Acetamide cleavage to carboxylic acid.
- Oxidation : Propyl side chain → ketone or alcohol.
LC-MS/MS tracks degradation products; half-life (t₁/₂) is calculated via kinetic modeling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
